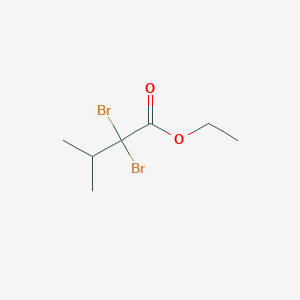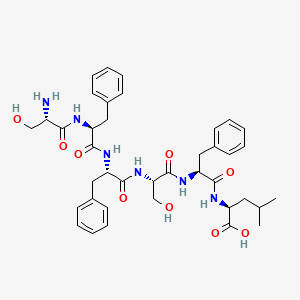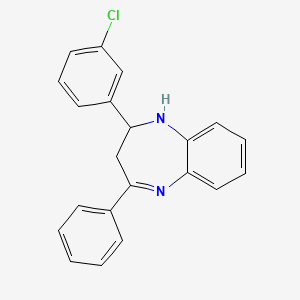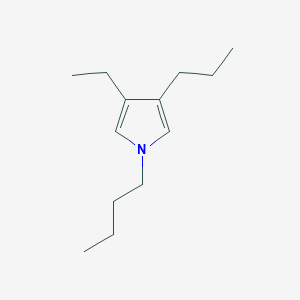
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C13H21N and is known for its unique structural configuration, which includes butyl, ethyl, and propyl substituents on the pyrrole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production of pyrroles, including 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-, often utilizes catalytic processes that are efficient and cost-effective. For example, the use of manganese complexes to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents is a notable method . This process is atom-economic and environmentally friendly, producing water and molecular hydrogen as the only side products.
化学反应分析
Types of Reactions
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolinones or pyrrolidines, depending on the reaction conditions and reagents used.
Reduction: Reduction of pyrroles typically leads to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrolinones or pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
科学研究应用
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.
相似化合物的比较
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-butyl-: Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.
1H-Pyrrole, 3-ethyl-: Lacks the butyl and propyl substituents, leading to variations in reactivity and applications.
1H-Pyrrole, 1-butyl-3-ethyl-: Lacks the propyl substituent, affecting its overall properties and uses.
The uniqueness of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
属性
CAS 编号 |
212955-59-4 |
|---|---|
分子式 |
C13H23N |
分子量 |
193.33 g/mol |
IUPAC 名称 |
1-butyl-3-ethyl-4-propylpyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-9-14-10-12(6-3)13(11-14)8-5-2/h10-11H,4-9H2,1-3H3 |
InChI 键 |
MROACBZGMJGSPW-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=C(C(=C1)CCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


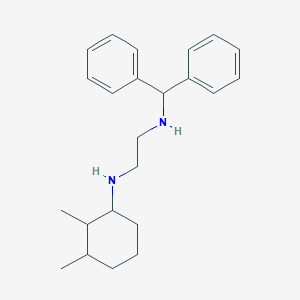
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
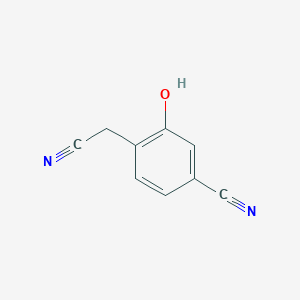
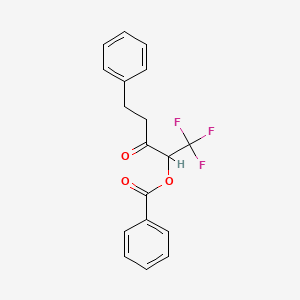
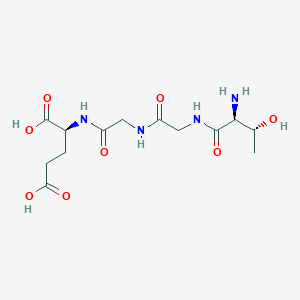
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
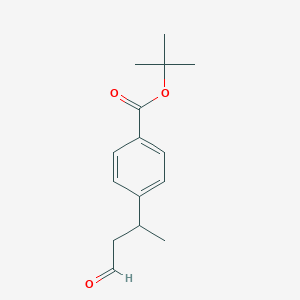
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
